2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline
Overview
Description
2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an organic compound that features a methoxy group and a tetrahydropyran ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexadiene.
Attachment to Aniline: The final step involves the nucleophilic substitution reaction where the methoxylated tetrahydropyran is reacted with aniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the aniline moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted anilines and ethers.
Scientific Research Applications
2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with various molecular targets. The methoxy and tetrahydropyran groups can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to modulation of enzymatic activity and signaling pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methoxytetrahydropyran: Shares the methoxy and tetrahydropyran groups but lacks the aniline moiety.
Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains the tetrahydropyran ring but with a hydroxylamine group instead of an aniline.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Features the tetrahydropyran ring with an ethanone group.
Uniqueness
2-Methoxy-4-((tetrahydro-2H-pyran-4-yl)oxy)aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxy and tetrahydropyran groups attached to an aniline moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-methoxy-4-(oxan-4-yloxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-14-12-8-10(2-3-11(12)13)16-9-4-6-15-7-5-9/h2-3,8-9H,4-7,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPHLKCWHGMWDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCOCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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